1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine
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Overview
Description
1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
The synthesis of 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyrazole-3-carboxylic acid derivatives with appropriate amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine ring, often using reagents like halides or alkylating agents
Scientific Research Applications
1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets through binding interactions, resulting in various biological effects. Detailed studies on its molecular pathways have shown that it can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.
Pyrazolo[3,4-d]pyrimidines: Studied for their potential as CDK2 inhibitors in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Investigated for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-18-7-5-6-10-20(18)21-17-22-23(24-11-12-28(22)25-21)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWQJUSCEMIOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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